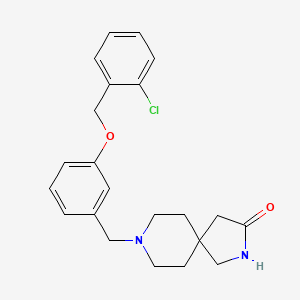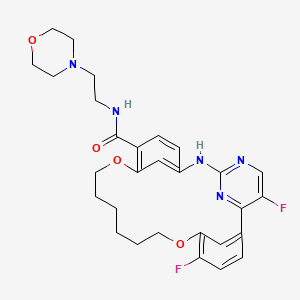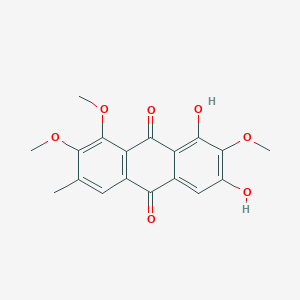
d-Laserpitin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d-Laserpitin is a natural pyranocoumarin compound with notable anxiolytic activity. It is primarily isolated from the fruits of Seseli devenyense Simonk, a plant belonging to the Apiaceae family . The molecular formula of this compound is C19H20O6, and it has a molecular weight of 344.36 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: d-Laserpitin can be synthesized through various organic synthesis methods. One common approach involves the use of liquid-liquid chromatography for isolation from plant sources . The synthetic route typically includes the esterification of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Seseli devenyense Simonk. The extraction process includes solvent extraction followed by purification using chromatographic techniques . The compound is then crystallized to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: d-Laserpitin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
d-Laserpitin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in organic chemistry research.
Biology: Investigated for its anxiolytic activity and potential effects on neurological diseases.
Medicine: Explored for its potential therapeutic effects in treating anxiety and other neurological disorders.
Wirkmechanismus
The mechanism of action of d-Laserpitin involves its interaction with specific molecular targets and pathways in the body. It exerts its anxiolytic effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system . This compound binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing anxiety .
Vergleich Mit ähnlichen Verbindungen
d-Laserpitin is unique among pyranocoumarins due to its specific anxiolytic activity. Similar compounds include:
- cis-Khellactone (CAS#15645-11-1)
- (+)-Praeruptorin A (CAS#73069-27-9)
- Praeruptorin D (CAS#73069-28-0)
- Praeruptorin E (CAS#78478-28-1)
- (+)-Pteryxin (CAS#13161-75-6)
These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological properties . This compound’s unique anxiolytic activity sets it apart from these related compounds.
Eigenschaften
Molekularformel |
C19H20O6 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1 |
InChI-Schlüssel |
QPLSCFLMIOADPA-LNUYWUECSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



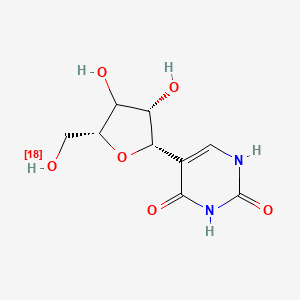

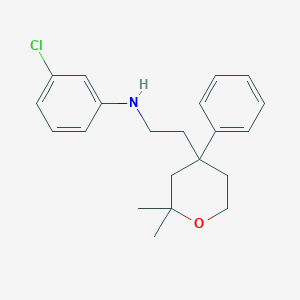

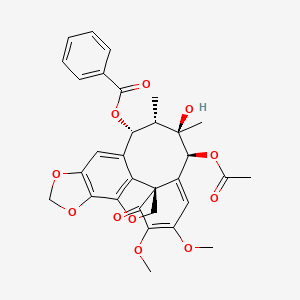
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)


